molecular formula C13H13N5OS3 B5027305 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

Cat. No.: B5027305
M. Wt: 351.5 g/mol
InChI Key: MGSBOYFZNDNHPP-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a benzodiazole and a thiadiazole moiety

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS3/c1-2-20-13-18-17-12(22-13)16-10(19)7-21-11-14-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3,(H,14,15)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSBOYFZNDNHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and thiadiazole intermediates, which are then coupled through a series of reactions involving nucleophilic substitution and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Industrial production also focuses on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides and sulfones, while reduction reactions produce amines and thiols.

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ANILINE: This compound shares the benzodiazole moiety and has similar chemical properties.

    2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID: Another related compound with a benzodiazole structure.

    [2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ETHYL]DIMETHYLAMINE: This compound has a similar core structure but different functional groups.

Uniqueness

What sets 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE apart is its unique combination of benzodiazole and thiadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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